molecular formula C10H9Cl3N2O2 B14159219 N-(2,3,4-Trichlorophenyl)-succinamide CAS No. 112368-25-9

N-(2,3,4-Trichlorophenyl)-succinamide

Cat. No.: B14159219
CAS No.: 112368-25-9
M. Wt: 295.5 g/mol
InChI Key: NIPHTBLDAKTDKB-UHFFFAOYSA-N
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Description

N-(2,3,4-Trichlorophenyl)-succinamide is an organic compound with the molecular formula C10H6Cl3NO2 It is known for its unique chemical structure, which includes a succinamide group attached to a 2,3,4-trichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-Trichlorophenyl)-succinamide typically involves the reaction of 2,3,4-trichloroaniline with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the amide bond, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-Trichlorophenyl)-succinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,3,4-Trichlorophenyl)-succinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3,4-Trichlorophenyl)-succinamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit alkaline phosphatase (AP) by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can affect various physiological processes, including bone metabolism and cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,4-Trichlorophenyl)-succinamide is unique due to its specific combination of a succinamide group and a 2,3,4-trichlorophenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

112368-25-9

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

N'-(2,3,4-trichlorophenyl)butanediamide

InChI

InChI=1S/C10H9Cl3N2O2/c11-5-1-2-6(10(13)9(5)12)15-8(17)4-3-7(14)16/h1-2H,3-4H2,(H2,14,16)(H,15,17)

InChI Key

NIPHTBLDAKTDKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CCC(=O)N)Cl)Cl)Cl

Origin of Product

United States

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